molecular formula C13H16N2O2 B7866836 [(4-Cyano-benzyl)-isopropyl-amino]-acetic acid

[(4-Cyano-benzyl)-isopropyl-amino]-acetic acid

Cat. No.: B7866836
M. Wt: 232.28 g/mol
InChI Key: AGEUCKSRCVKCKP-UHFFFAOYSA-N
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Description

[(4-Cyano-benzyl)-isopropyl-amino]-acetic acid is a compound that features a cyano group attached to a benzyl ring, which is further connected to an isopropyl-amino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Cyano-benzyl)-isopropyl-amino]-acetic acid typically involves the formation of the cyano group through cyanation reactions. One common method is the use of transition metal-catalyzed cyanation of aryl halides or boronic acids. For instance, palladium-catalyzed cyanation using copper(I) thiophene-2-carboxylate and organic or inorganic thiocyanates can be employed . The reaction conditions often involve the use of solvents like 1,4-dioxane and bases such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyanation processes using similar catalytic systems but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(4-Cyano-benzyl)-isopropyl-amino]-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The benzyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

[(4-Cyano-benzyl)-isopropyl-amino]-acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Cyano-benzyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

[(4-Cyano-benzyl)-isopropyl-amino]-acetic acid can be compared with other cyano-containing compounds such as:

    Benzyl cyanide: Similar structure but lacks the isopropyl-amino and acetic acid groups.

    4-Cyano-phenylacetic acid: Similar structure but lacks the isopropyl-amino group.

    Isopropyl cyanoacetate: Contains the cyano and isopropyl groups but lacks the benzyl ring.

Properties

IUPAC Name

2-[(4-cyanophenyl)methyl-propan-2-ylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-10(2)15(9-13(16)17)8-12-5-3-11(7-14)4-6-12/h3-6,10H,8-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEUCKSRCVKCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=C(C=C1)C#N)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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